5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-(2-hydroxyethoxy)-6-(1-methylethyl)-7-(phenylmethyl)-
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Overview
Description
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-(2-hydroxyethoxy)-6-(1-methylethyl)-7-(phenylmethyl)- is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazolo ring system through cyclization of appropriate intermediates.
Substitution Reactions: Introduction of functional groups such as hydroxyethoxy, isopropyl, and phenylmethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: As probes for studying biological processes.
Medicine: As potential therapeutic agents for treating diseases.
Industry: As components in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives involves interaction with specific molecular targets and pathways. These compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Gene Expression: Influence the expression of specific genes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5H-Thiazolo(3,2-a)pyrimidin-5-one include other thiazolopyrimidine derivatives with different substituents. Examples include:
5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives with different alkyl or aryl groups: .
Thiazolo(3,2-a)pyrimidine compounds with varying functional groups: .
Uniqueness
The uniqueness of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-(2-hydroxyethoxy)-6-(1-methylethyl)-7-(phenylmethyl)- lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
199852-39-6 |
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Molecular Formula |
C18H22N2O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-benzyl-3-(2-hydroxyethoxy)-6-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)16-14(10-13-6-4-3-5-7-13)19-18-20(17(16)22)15(11-24-18)23-9-8-21/h3-7,12,15,21H,8-11H2,1-2H3 |
InChI Key |
FLHOBRQPTBNCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C2N(C1=O)C(CS2)OCCO)CC3=CC=CC=C3 |
Origin of Product |
United States |
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